molecular formula C24H20N2O4S B2514014 N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477539-33-6

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2514014
CAS No.: 477539-33-6
M. Wt: 432.49
InChI Key: BIFWOAHEUAQFQF-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique combination of a carbamoyl group, a cyclohepta[b]thiophene ring, and a benzo[f]chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of a carbamoyl group, a cyclohepta[b]thiophene ring, and a benzo[f]chromene moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-21(27)20-15-8-2-1-3-9-19(15)31-23(20)26-22(28)17-12-16-14-7-5-4-6-13(14)10-11-18(16)30-24(17)29/h4-7,10-12H,1-3,8-9H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWOAHEUAQFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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